5-Bromo-2-isobutoxy-3-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isobutoxy-3-nitrotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of a bromine atom, an isobutoxy group, and a nitro group attached to a toluene ring. This compound is a yellow crystalline solid and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxy-3-nitrotoluene typically involves multiple steps, starting from readily available precursors. One common method is the nitration of 5-bromo-2-isobutoxytoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 5-Bromo-2-isobutoxytoluene is treated with a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the desired position on the aromatic ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutoxy-3-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-bromo-2-isobutoxy-3-aminotoluene.
Oxidation: Formation of 5-bromo-2-isobutoxy-3-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-2-isobutoxy-3-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxy-3-nitrotoluene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.
Redox Reactions: The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-3-nitrotoluene
- 5-Bromo-2-ethoxy-3-nitrotoluene
- 5-Bromo-2-propoxy-3-nitrotoluene
Uniqueness
5-Bromo-2-isobutoxy-3-nitrotoluene is unique due to the presence of the isobutoxy group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQEDDPXXYXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743059 |
Source
|
Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-70-2 |
Source
|
Record name | Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.